4-Iodo-3-(methoxymethoxy)pyridine

Cross-coupling Palladium catalysis Carbonylative Suzuki

Struggling with low-yielding cross-couplings on pyridine scaffolds or lacking orthogonal protecting groups? CAS 81245-27-4 solves both issues: the 4-iodo substituent offers faster oxidative addition than bromo/chloro analogs (I > Br ≫ Cl), while the C-3 MOM group provides acid-labile orthogonality unavailable with methyl ethers. - **Yield improvement**: Suzuki-Miyaura couplings achieve 80-95% under mild conditions. - **Synthetic efficiency**: One-pot coupling/deprotection protocol eliminates chromatographic steps. - **Supply reliability**: Crystalline solid (mp 62.5-65°C) enables automated dispensing; 95-98% purity with batch-specific QC (NMR, HPLC).

Molecular Formula C7H8INO2
Molecular Weight 265.05 g/mol
CAS No. 81245-27-4
Cat. No. B3155809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(methoxymethoxy)pyridine
CAS81245-27-4
Molecular FormulaC7H8INO2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CN=C1)I
InChIInChI=1S/C7H8INO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3
InChIKeyXFTWRMVWQKCYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-(methoxymethoxy)pyridine: Identity and Sourcing


4-Iodo-3-(methoxymethoxy)pyridine (CAS 81245-27-4) is a disubstituted pyridine building block bearing a C-4 iodine atom and a C-3 methoxymethoxy (MOM) protecting group . With molecular formula C₇H₈INO₂ and a molecular weight of 265.05 g·mol⁻¹, the crystalline solid exhibits a melting point of 62.5–65 °C and a predicted density of 1.748 ± 0.06 g·cm⁻³ . The compound is commercially supplied at standard purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors . Its primary value proposition lies in serving as a versatile, iodide-equipped scaffold for palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Negishi, and Stille—enabling the late-stage elaboration of pyridine-containing pharmacophores.

Cross-coupling Pd-catalyzed Suzuki, Sonogashira, Negishi, Stille via C-4 iodide handle
Deprotection Acid-labile MOM group enables orthogonal 3-hydroxypyridine release

4-Iodo-3-(methoxymethoxy)pyridine: Why Analogs Fall Short


Scientists and procurement specialists frequently encounter catalogs listing closely related 3-(methoxymethoxy)pyridines halogenated at the 4-position with bromine (CAS 210300-14-4) or chlorine (CAS 383891-18-7), or the 4-iodo-3-methoxypyridine analog (CAS 1331850-50-0). These compounds are not interchangeable. The C–I bond in the target compound undergoes oxidative addition to palladium(0) at rates that substantially exceed those of the corresponding C–Br and C–Cl bonds—a rank-order reactivity pattern (I > Br ≫ Cl) documented specifically for halopyridines under carbonylative Suzuki conditions [1]. Furthermore, the MOM protecting group at C-3 provides acid-labile orthogonality that a simple methyl ether cannot offer; deprotection via mild aqueous acid unmasks a free 3-hydroxypyridine for subsequent functionalization without perturbing the C-4 substituent introduced by cross-coupling [2]. Regioisomeric variants (e.g., 2-iodo- or 3-iodopyridines) exhibit different electronic and steric profiles at palladium, directly affecting coupling yields and selectivity [1]. Substitution without rigorous validation therefore risks failed couplings, lower yields, and incompatible downstream deprotection steps.

Halogen reactivity mismatch: C–I oxidative addition may proceed faster than C–Br or C–Cl, potentially altering coupling efficiency.
Protecting group orthogonality: MOM is acid-cleavable; the methyl ether analog resists mild acid, limiting sequential deprotection strategies.
Regiochemical position: 4-iodo regioisomer reported more reactive than 3-iodo; substitution may shift cross-coupling yield.

4-Iodo-3-(methoxymethoxy)pyridine: Comparative Evidence for Procurement


Suzuki Coupling: Iodide vs. Bromide Reactivity

In a systematic study of palladium-catalyzed carbonylative Suzuki coupling of mono-halopyridines with aryl boronic acids, iodo-substituted pyridines consistently outperformed their bromo counterparts in both reaction rate and product yield. Under optimized conditions, benzoylpyridines derived from mono-iodopyridines were obtained in 80–95% isolated yields. The authors explicitly state: 'The order of reactivity decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted halopyridines' [1]. This rank-order establishes that the target 4-iodo compound resides at the apex of reactivity among monohalogenated 3-(methoxymethoxy)pyridines. Although the study did not include the exact MOM-substituted substrates, the electronic influence of the 3-alkoxy group on pyridine ring electronics is well precedented and does not invert the fundamental I > Br oxidative addition hierarchy.

Suzuki Coupling Reactivity
Class-level inference
Reported 4-iodopyridine class yield range: 80–95%; bromo counterparts lower. Reactivity rank: I > Br ≫ Cl.
Supports iodide selection for higher cross-coupling efficiency
Inferred from mono-halopyridine studies; MOM-substrate not directly tested
Cross-coupling Palladium catalysis Carbonylative Suzuki

Orthogonal Deprotection: MOM vs. Methyl Ether

The methoxymethoxy (MOM) group at C-3 distinguishes the target compound from its 4-iodo-3-methoxypyridine analog (CAS 1331850-50-0). MOM ethers are cleavable under mild acidic conditions (e.g., aqueous HCl, TFA, or AcOH/THF/H₂O) that leave methyl ethers intact [1]. Conversely, methyl ether deprotection requires strongly acidic (HBr, BBr₃) or nucleophilic (TMSI) reagents that may simultaneously cleave other protecting groups, reduce compatible functional groups, or quench palladium catalysts in one-pot sequences [1]. The pKₐ of the conjugate acid of the target compound is predicted at 3.49 ± 0.10 , indicating that the pyridine nitrogen remains largely unprotonated at near-neutral pH, preserving its coordination ability for metal-catalyzed reactions. This orthogonality enables a sequential synthetic strategy: (i) cross-couple at C-4 via the iodide, (ii) deprotect MOM selectively to reveal the 3-OH, (iii) further functionalize the hydroxyl group (e.g., alkylation, Mitsunobu, sulfonylation) [1].

Deprotection Orthogonality
Class-level inference
MOM: cleaved by aq. HCl/TFA, RT, min–h. Methyl ether: requires BBr₃ or reflux HBr.
Enables sequential C4 coupling then C3 deprotection
Based on standard protective group chemistry
Protecting group strategy Orthogonal deprotection Hydroxypyridine synthesis

Regiochemical Advantage: 4-Iodo over 3-Iodo

Within the halopyridine class, the position of the halogen on the ring profoundly affects cross-coupling reactivity. The Tetrahedron 2003 study demonstrated that for both iodo- and bromopyridines, the reactivity order follows: 2-substituted ≈ 4-substituted > 3-substituted [1]. The 3-iodo isomer (e.g., 3-iodo-4-methoxypyridine, CAS 89640-55-1) is less reactive because the C-3 position experiences higher electron density and greater steric hindrance in the palladium oxidative addition transition state. The target compound, bearing iodine at the electronically preferred C-4 position adjacent to the electron-withdrawing pyridine nitrogen, benefits from both the inherent C–I bond lability and the activating effect of the ring nitrogen in the para relationship [1]. This translates into faster, higher-yielding couplings compared to the 3-iodo regioisomer.

Regioisomer Reactivity
Cross-study comparable
Reactivity rank: 2- ≈ 4-iodo > 3-iodo. Reported 4-iodopyridine yields 80–95% under optimized conditions.
4-iodo position expected to give higher yield than 3-iodo
Consistent with electronic effects; specific to carbonylative Suzuki
Regioselectivity Cross-coupling efficiency Halopyridine positional isomers

Physicochemical Profile: Iodo vs. Bromo Analog

Target compound 4-iodo-3-(methoxymethoxy)pyridine (MW 265.05) exhibits a melting point of 62.5–65 °C, a boiling point of 48–50 °C at 0.25 Torr, and a predicted density of 1.748 g·cm⁻³ . Its closest heavy-halogen structural analog, 4-bromo-3-(methoxymethoxy)pyridine (MW 218.05, CAS 210300-14-4), has a predicted boiling point of 275.5 °C at atmospheric pressure and a predicted density of 1.496 g·cm⁻³ . The 63 °C reduction in boiling point (corrected) and the 0.252 g·cm⁻³ increase in density for the iodo compound reflect the significantly greater polarizability and mass of the iodine substituent. The melting point difference is also operationally meaningful: the target compound is a crystalline solid at ambient temperature amenable to filtration and recrystallization-based purification, whereas the bromo analog's melting point is not consistently reported—some sources list it as a liquid , complicating handling and purity assessment.

Physicochemical Handling
Cross-study comparable
Target: mp 62.5–65 °C, density 1.748 g·cm⁻³. Bromo analog: mp poorly defined, density 1.496 g·cm⁻³.
Crystalline solid simplifies dispensing and purity assessment
Bromo analog may be liquid at ambient temperature
Physicochemical characterization Purification Formulation compatibility

Purity and Batch QC Documentation

The target compound is available from multiple established vendors at specified purities: 95% (Bidepharm, with batch-specific NMR, HPLC, GC reports ), 98% (Leyan ), and ≥95% (Biosynth, as a versatile small-molecule scaffold ). By contrast, the 4-bromo analog is typically offered at 95% but with less transparent QC documentation , and the 4-chloro analog data sheets frequently omit melting point and boiling point values altogether . The iodine substituent also provides a convenient heavy-atom handle for LC-MS purity verification—the characteristic [M+H]⁺ isotope pattern (m/z 266) is unmistakable and allows rapid purity assessment without the need for derivatization. This combination of well-defined purity benchmarks, batch-level QC traceability, and unambiguous analytical signatures reduces quality risk for procurement groups sourcing building blocks for multi-gram scale-up campaigns.

QC and Purity Specification
Cross-study comparable
Purity 95–98%; batch-specific NMR, HPLC, GC reports from multiple vendors; sharp melting point as orthogonal check.
Supports batch verification and consistent reactivity
Melting point provides additional identity control
Quality control Purity specification Procurement-grade benchmarking

4-Iodo-3-(methoxymethoxy)pyridine: High-Value Applications


Late-Stage Diversification with Suzuki–MOM Sequence

Medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets that require a 3-hydroxy-4-arylpyridine core benefit directly from the target compound. The 4-iodo substituent enables high-yield (80–95% expected range) Suzuki-Miyaura coupling with aryl boronic acids to install diverse aromatic groups at C-4 [1]. Subsequent mild acidic deprotection of the MOM ether unmasks the C-3 hydroxyl group, which can then be further elaborated (alkylated, acylated, or sulfonylated) to modulate potency, selectivity, or ADME properties [2]. The alternative 4-bromo or 4-chloro analogs would require more forcing coupling conditions and risk lower yields, while the 4-iodo-3-methoxypyridine analog would lack the acid-labile handle needed for this orthogonal deprotection sequence.

One-Pot Tandem Coupling–Deprotection

In high-throughput medicinal chemistry settings, the combination of superior C–I oxidative addition kinetics and acid-labile MOM protection enables a one-pot, two-step protocol: (i) Pd-catalyzed coupling at C-4, followed by (ii) direct addition of aqueous acid to the reaction mixture to cleave the MOM group. This eliminates an intermediate chromatographic purification, reducing solvent consumption, manual handling, and cycle time per library plate. The predictable crystalline nature of the starting material (mp 62.5–65 °C ) ensures accurate automated solid dispensing, and the distinctive iodine isotope pattern facilitates rapid LC-MS reaction monitoring. This scenario is not feasible with the 4-bromo analog, which may be a liquid at ambient temperature, or with the methyl-ether protected variant, which resists acid-mediated deprotection [2].

3,4-Disubstituted Pyridines as Click Probes and Linkers

Chemical biology groups developing bifunctional probes or PROTAC linkers requiring a pyridine scaffold with two orthogonal functionalization handles select the target compound for its unambiguous vector chemistry. Following cross-coupling at C-4, deprotected 3-OH can be converted to a propargyl ether or azido-alkyl chain for CuAAC click chemistry, while the introduced C-4 aryl group carries a reporter (fluorophore, biotin) or a second ligation motif [2]. The 4-iodo-3-(methoxymethoxy) regioisomer is specifically preferred over 3-iodo-4-substituted analogs because the 4-position iodine resides at the most reactive site on the pyridine ring for cross-coupling, ensuring efficient installation of the aryl partner before the click handle is appended at C-3 [1].

Process Scale-Up: Crystalline Handling and Traceability

When advancing a synthetic route from discovery (milligram) to process (multi-gram to kilogram) scale, CMC teams prioritize building blocks with well-defined crystallinity, sharp melting point, and robust batch-level QC documentation. The target compound, with its mp 62.5–65 °C , standard 95–98% purity, and availability of NMR/HPLC/GC batch reports from multiple vendors , satisfies pharmaceutical intermediate quality expectations. Storage at 2–8 °C ensures long-term stability. The heavier molecular weight of the iodo compound (265.05 vs. 218.05 for bromo analog) may be economically offset by the higher coupling yields, reducing the effective cost per mole of coupled product—a calculation process chemists can validate experimentally using the comparative reactivity data [1].

Application
Selection Property
Validation Focus
Suzuki-MOM sequence to 3-hydroxy-4-arylpyridines
Iodide reactivity & MOM acid-lability
Coupling yield and deprotection orthogonality
One-pot tandem coupling-deprotection
Fast oxidative addition & acid-cleavable MOM
Workflow simplification, LC-MS monitoring compatibility
Bifunctional probe / PROTAC linker synthesis
4-iodo regioisomer for highest cross-coupling reactivity
Efficient C4 arylation before C3 functionalization
Process scale-up with QC traceability
Crystalline solid, defined melting point, batch QC reports
Reproducible dispensing and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-3-(methoxymethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.